![molecular formula C8H6N4 B2931007 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 339010-67-2](/img/structure/B2931007.png)
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 . It is typically available in powder form .
Synthesis Analysis
While specific synthesis methods for “2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” were not found, pyrazolo[1,5-a]pyrimidines can be synthesized through various methods . For instance, one study identified a family of pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis
The InChI code for “2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” is 1S/C8H6N4/c1-6-2-8-10-4-7(3-9)5-12(8)11-6/h2,4-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Fluorescent Probes for Biological Imaging
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile: derivatives have been identified as strategic compounds for optical applications. They exhibit tunable photophysical properties, making them suitable for use as fluorescent probes in biological imaging . These compounds can be used to study the dynamics of intracellular processes and provide insights into the functioning of living cells.
Chemosensors
The structural diversity and presence of heteroatoms in 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile make it a potential candidate for developing chemosensors . These chemosensors can detect ions or molecules, providing valuable information for environmental monitoring and diagnostics.
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission properties, these compounds can be designed as emitters in OLEDs . The ability to fine-tune their emission behavior by structural modification allows for the development of OLEDs with specific characteristics for display and lighting technologies.
Photobleaching Performance
The photobleaching performance of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives is noteworthy. They show a significant decrease in fluorescence intensity upon continuous excitation, which is a desirable attribute for certain applications where controlled photobleaching is required .
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against various cancer cell lines. They can lead to cell death by apoptosis, making them valuable for anticancer drug development .
Synthetic Methodology
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves simpler and greener methodologies compared to other fluorophores. This makes it an environmentally friendly option for researchers looking to synthesize organic compounds with less environmental impact .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological and pharmacological activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .
Mode of Action
It is known that the biological activity of pyrazolo[1,5-a]pyrimidines is often due to their interaction with various cellular targets . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways may be affected . These could potentially include pathways related to cell growth and proliferation, inflammation, and various disease processes.
Pharmacokinetics
The molecular weight of the compound is 15816 , which suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-6-2-8-10-4-7(3-9)5-12(8)11-6/h2,4-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMZAXIWKUDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

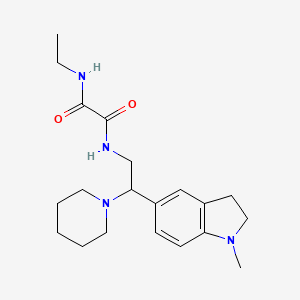

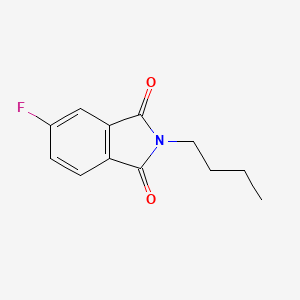
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2930933.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
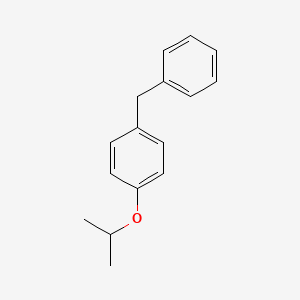
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
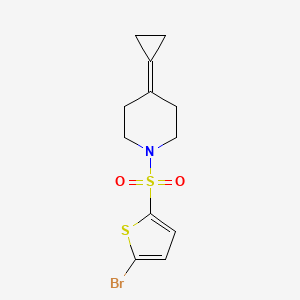
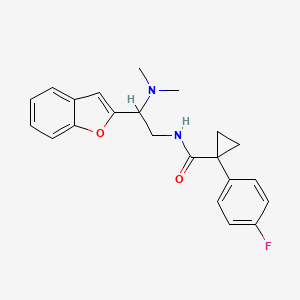
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)
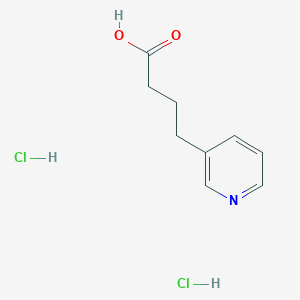
![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)